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Compound of Interest

Compound Name: Goserelin EP Impurity E

Cat. No.: B586828

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Goserelin and its
European Pharmacopoeia (EP) Impurity E. The aim is to facilitate the identification and
confirmation of this impurity during the quality control and development of Goserelin-based
pharmaceutical products. While comprehensive experimental data for Goserelin EP Impurity
E is not publicly available, this guide presents the known structural information and provides
predicted spectroscopic characteristics based on its chemical structure relative to Goserelin.

Structural Synopsis

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone
(LHRH). Goserelin EP Impurity E, also known as Goserelin-(1-8)-peptidyl-L-prolinohydrazide,
is a closely related substance. The key structural difference is the modification at the C-
terminus.

o Goserelin: {Pyr}-His-Trp-Ser-Tyr-{d-Ser(tBu)}-Leu-Arg-Pro-NH-NH-CO-NH:2
o Goserelin EP Impurity E: {Pyr}-His-Trp-Ser-Tyr-{d-Ser(tBu)}-Leu-Arg-Pro-NH-NH:

This structural modification results in a difference in molecular formula and weight, which is a
primary basis for differentiation via mass spectrometry.

Data Presentation: A Comparative Overview
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The following tables summarize the key structural and spectroscopic features of Goserelin and

Goserelin EP Impurity E.

Table 1: Structural and Physical Properties

Property

Goserelin

Goserelin EP Impurity E

Chemical Name

N-(21-((1H-indol-3-
yl)methyl)-1,1-diamino-12-(tert-
butoxymethyl)-6-(2-(2-
carbamoylhydrazinecarbonyl)c
yclopentanecarbonyl)-15-(4-
hydroxybenzyl)-18-
(hydroxymethyl)-25-(1H-
imidazol-5-yl)-9-isobutyl-
8,11,14,17,20,23-hexaoxo-
2,7,10,13,16,19,22-
heptaazapentacos-1-en-24-
yl)-5-oxopyrrolidine-2-
carboxamide

Goserelin-(1-8)-peptidyl-L-

prolinohydrazide

Molecular Formula Cs9HsaN18014[1] CssHs3N17013[2][3]
Molecular Weight 1269.43 g/mol [1] 1226.41 g/mol [2][3]
CAS Number 65807-02-5 147688-42-4[2][3][4]

Table 2: Comparative Mass Spectrometry Data
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Spectroscopic Feature

Goserelin

Goserelin EP Impurity E
(Predicted)

Monoisotopic Mass

1268.64 g/mol

1225.64 g/mol

[M+H]*+

1269.65 m/z

1226.65 m/z

[M+2H]2+

635.33 m/z

613.83 m/z

Key Fragmentation Pattern

Characteristic losses of amino

acid residues.

Similar fragmentation pattern
to Goserelin for the shared
peptide backbone, with a key
difference in the fragment
containing the modified C-

terminus.

Note: Predicted values for Goserelin EP Impurity E are based on its chemical structure and

have not been experimentally verified from publicly available data.

Table 3: Comparative H NMR Spectroscopic Data

Spectroscopic Feature

Goserelin Acetate

Goserelin EP Impurity E
(Predicted)

Solvent

D20

D20

Key Chemical Shifts (8, ppm)

A complex spectrum with
characteristic signals for
aromatic protons of His, Trp,

and Tyr residues, as well as

signals for the tert-butyl group.

The spectrum is expected to
be very similar to Goserelin,
with potential small shifts in the
signals for the Proline residue
and the absence of the

carbamoyl protons.

Diagnostic Signals

Presence of a signal
corresponding to the -CO-NH:z

protons of the carbamoyl

group.

Absence of the carbamoyl

proton signals.
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Note: A high-resolution *H NMR spectrum for Goserelin acetate is available in the literature,
which can serve as a reference.[5][6] Predicted characteristics for Goserelin EP Impurity E
are based on its structural difference from Goserelin.

Table 4: Comparative FT-IR Spectroscopic Data

Goserelin EP Impurity E

Spectroscopic Feature Goserelin .
(Predicted)

Similar Amide | and Amide I
bands. The C=0 stretching

frequency of the terminal

Amide | and Amide Il bands
characteristic of peptides; C=0

Key Absorption Bands (cm™1) stretching from the ) ) ]
) ) hydrazide may differ slightly
pyroglutamic acid and urea o
o ) from the urea moiety in
moieties; N-H stretching. ]
Goserelin.

Note: Predicted values for Goserelin EP Impurity E are based on its chemical structure and
have not been experimentally verified from publicly available data.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data
necessary for the comparison of Goserelin and its impurities.

High-Performance Liquid Chromatography (HPLC) for
Separation

e Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 pym).
» Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
e Mobile Phase B: 0.1% TFA in acetonitrile.

o Gradient: A time-programmed gradient from a high concentration of Mobile Phase A to a high
concentration of Mobile Phase B to ensure separation of the more polar impurity from the
parent compound.
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e Flow Rate: 1.0 mL/min.
e Detection: UV at 220 nm and 280 nm.
e Injection Volume: 20 pL.

o Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of
approximately 1 mg/mL.

Mass Spectrometry (MS)

« lonization Source: Electrospray lonization (ESI) in positive ion mode.
o Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.
e Scan Range: m/z 100-2000.

e Source Parameters: Optimized for peptide analysis, including appropriate capillary voltage,
cone voltage, and desolvation gas flow and temperature.

e Fragmentation (MS/MS): Collision-Induced Dissociation (CID) with varying collision energies
to obtain a comprehensive fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Spectrometer: 500 MHz or higher field strength for optimal resolution.

o Solvent: Deuterated water (D20) or a mixture of H20/D20 (9:1) with a suitable internal
standard (e.g., DSS).

e Sample Concentration: 5-10 mg/mL.
o Experiments:
o 'H NMR: Standard one-dimensional proton experiment.

o 13C NMR: Proton-decoupled carbon experiment.
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o 2D NMR: COSY, TOCSY, HSQC, and HMBC experiments for complete structural
elucidation and assignment of proton and carbon signals.

e Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Technique: Attenuated Total Reflectance (ATR).

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Spectral Range: 4000-400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 32-64 scans for a good signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates the logical workflow for the confirmation of Goserelin EP
Impurity E.
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Sample Preparation & Separation

Goserelin API Sample

HPLC Separation

Peak Isolation Peak Isolation

Spectroscopic Analysis

Mass Spectrometry (MS & MS/MS) NMR Spectroscopy (1H, 13C, 2D) FT-IR Spectroscopy Goserelin Reference Standard Data

Compare MS Data Compare NMR Data Compare IR Data
(Molecular Weight & Fragmentation) (Chemical Shifts & Structure) (Functional Groups)

Confirmation of
Goserelin EP Impurity E

Click to download full resolution via product page
Caption: Workflow for the confirmation of Goserelin EP Impurity E.

Conclusion

The structural difference between Goserelin and Goserelin EP Impurity E at the C-terminus
provides clear and distinct markers for their differentiation using modern analytical techniques.
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Mass spectrometry is the most direct method for observing the mass difference between the
two molecules. NMR and FT-IR spectroscopy, while expected to show high degrees of
similarity in the spectra due to the shared peptide backbone, should exhibit subtle but
significant differences in the regions corresponding to the modified C-terminus.

For definitive confirmation, it is imperative to acquire high-quality spectroscopic data for both
Goserelin and a certified reference standard of Goserelin EP Impurity E under identical
experimental conditions. The experimental protocols provided in this guide offer a robust
starting point for researchers to perform these comparative analyses, ensuring the quality and
purity of Goserelin drug products. The lack of publicly available experimental spectra for
Goserelin EP Impurity E underscores the importance of in-house analysis and the use of
certified reference materials for accurate identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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